molecular formula C6H8N2O3 B13575770 methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B13575770
M. Wt: 156.14 g/mol
InChI Key: YTLGKRYDLUEHIC-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes an imidazole ring fused with a methyl ester group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve the overall yield. Additionally, the use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce hydroxylated imidazole compounds .

Scientific Research Applications

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex imidazole derivatives used in various chemical reactions and processes.

    Biology: The compound is used in studying enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate

Uniqueness

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific ester group and the position of the oxo group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate

InChI

InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10)

InChI Key

YTLGKRYDLUEHIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC(=O)N1

Origin of Product

United States

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